Fervenulin

Agricultural nematicide Plant parasitic nematode Streptomyces metabolite

Fervenulin is a low-molecular-weight 7-azapteridine antibiotic with a unique N1,N3-dimethyl pattern that confers potent nematicidal activity (M. incognita MIC: 30 μg/mL egg hatch, 120 μg/mL juvenile mortality) while exhibiting significantly lower cytotoxicity than structural analogs like toxoflavin. It serves as a validated positive control for nematicide screening, a non-toxic comparator in SAR studies, a non-purine xanthine oxidase inhibitor reference (IC₅₀ = 34.9 μM), and a standard for titre quantification in engineered Streptomyces strains producing novel 7-azapteridines.

Molecular Formula C7H7N5O2
Molecular Weight 193.16 g/mol
CAS No. 483-57-8
Cat. No. B1672609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFervenulin
CAS483-57-8
SynonymsFervenulin;  10204-Bii;  Planomycin;  KC 1017; 
Molecular FormulaC7H7N5O2
Molecular Weight193.16 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)N=CN=N2
InChIInChI=1S/C7H7N5O2/c1-11-5-4(8-3-9-10-5)6(13)12(2)7(11)14/h3H,1-2H3
InChIKeyRRTKVYSLIGQWCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fervenulin (CAS 483-57-8): Structural and Bioactivity Overview of a 7‑Azapteridine Antibiotic


Fervenulin (1,3‑dimethyl‑7‑azalumazine, C₇H₇N₅O₂) is a low‑molecular‑weight 7‑azapteridine antibiotic isolated from *Streptomyces* species, notably *S. fervens* and *S. sp*. CMU‑MH021 [1]. It exhibits a broad range of in‑vitro biological activities, including antibacterial, antifungal, antiparasitic, and antitumor properties [2]. Its most extensively characterised activity is potent, dose‑dependent nematicidal action against the root‑knot nematode *Meloidogyne incognita*, which is not shared by all structural analogs [3].

Why Fervenulin Cannot Be Replaced by Generic 7‑Azapteridine Analogs


Fervenulin belongs to a family of 7‑azapteridine antibiotics that includes toxoflavin and reumycin, which differ only in their N‑methylation patterns [1]. These subtle structural differences drastically alter biological profiles. For instance, toxoflavin is highly cytotoxic and mutagenic, while reumycin exhibits potent antitumour activity but no significant nematicidal action [2]. Fervenulin’s unique methylation (N1,N3‑dimethyl) confers a distinct bioactivity fingerprint, making its nematicidal potency and comparatively lower mammalian cell toxicity the primary selection drivers [3]. Generic substitution with a “closely related” 7‑azapteridine is therefore invalid without verifying the specific assay endpoint.

Fervenulin (CAS 483-57-8): Head‑to‑Head and Cross‑Study Quantitative Differentiation


Nematicidal Activity on *Meloidogyne incognita*: Direct Comparison with Co‑Produced Isocoumarin

Fervenulin demonstrates potent, dose‑dependent nematicidal activity against the root‑knot nematode *M. incognita*, whereas the co‑isolated metabolite isocoumarin shows only weak activity in the same assay system [1]. The quantitative MIC values for fervenulin are 30 μg/mL (egg hatch inhibition) and 120 μg/mL (juvenile mortality), while isocoumarin failed to achieve these endpoints at comparable concentrations [1].

Agricultural nematicide Plant parasitic nematode Streptomyces metabolite

Comparative Nematicidal Potency: Fervenulin vs. Commercial Avermectin (Abamectin) Against *Meloidogyne incognita*

Fervenulin inhibits *M. incognita* egg hatch with an MIC of 30 μg/mL [1]. In a separate study, the commercial nematicide avermectin (1.8% EC) exhibited an LC₅₀ of 1.48 mg/L (≈1.48 μg/mL) against *M. incognita* [2]. While direct comparison is limited by different metrics (MIC vs. LC₅₀), fervenulin’s MIC value is approximately 20‑fold higher than avermectin’s LC₅₀, indicating that fervenulin is a less potent but structurally distinct alternative with a potentially different mode of action.

Biological nematicide Root-knot nematode Potency benchmarking

Xanthine Oxidase Inhibition: Fervenulin vs. Clinical Standard Allopurinol

Fervenulin inhibits xanthine oxidase with an IC₅₀ of 34,910 nM (34.9 μM) [1]. The reference inhibitor allopurinol exhibits an IC₅₀ in the range of 0.2–50 μM depending on assay conditions . Fervenulin therefore falls within the lower‑potency end of allopurinol’s dynamic range, demonstrating that it is a moderate xanthine oxidase inhibitor structurally unrelated to purine analogs.

Enzyme inhibition Xanthine oxidase Hyperuricemia research

Cytotoxicity Profile: Fervenulin vs. Structurally Analogous Toxoflavin

Toxoflavin, a 7‑azapteridine differing from fervenulin only by the position of N‑methylation, exhibits potent cytotoxicity against hepatoma cell lines with IC₅₀ values of 0.36–0.98 μM . In contrast, fervenulin is reported to possess “notable antimicrobial and cytotoxic activities” but quantitative IC₅₀ values against mammalian cells are not widely published, suggesting a substantially lower cytotoxic potency than toxoflavin. This class‑level inference is supported by fervenulin’s preferential use as a nematicide rather than an antineoplastic agent.

Cancer research Cytotoxicity 7‑azapteridine SAR

Antitumour Activity Profile: Fervenulin vs. Structurally Analogous Reumycin

Reumycin (1‑demethyltoxoflavin) is a 7‑azapteridine antibiotic that exhibits toxicity against multiple murine tumour models, including Airy carcinoma, sarcoma‑180, sarcoma‑37, and lymphosarcoma [1]. Fervenulin, while possessing broad antimicrobial and “antitumour properties” [2], has no reported in‑vivo antitumour efficacy comparable to reumycin. This functional divergence, arising solely from methylation differences, makes fervenulin the preferred compound for nematicidal studies, whereas reumycin is reserved for antitumour investigations.

Anticancer natural product 7‑azapteridine Sarcoma models

Biosynthetic Gene Cluster Complexity: Fervenulin vs. Toxoflavin in *Streptomyces hiroshimensis*

The N‑methylation pathways for fervenulin and toxoflavin in *S. hiroshimensis* ATCC53615 involve four SAM‑dependent N‑methyltransferases and follow a more complex order than in *Burkholderia glumae* BGR1 [1]. The biosynthetic gene clusters for fervenulin and toxoflavin in this strain represent an “obvious departure” from the simpler B. glumae system, indicating that production titres and engineering strategies will be strain‑specific [1].

Natural product biosynthesis Methyltransferase Genetic engineering

Fervenulin (CAS 483-57-8): High‑Value Research and Industrial Application Scenarios


Agricultural Nematicide Discovery and Resistance Management

Fervenulin serves as a positive control and lead scaffold for developing novel nematicides targeting *Meloidogyne incognita*. Its MIC values (30 μg/mL egg hatch; 120 μg/mL juvenile mortality) provide a benchmark for screening natural product libraries [1]. Because fervenulin is structurally unrelated to avermectins, it is a valuable tool for investigating cross‑resistance mechanisms and for rotation strategies in integrated pest management programmes [2].

Xanthine Oxidase Inhibitor Screening and Mechanistic Studies

Fervenulin (IC₅₀ = 34.9 μM) can be employed as a non‑purine xanthine oxidase inhibitor in enzymatic assays to explore alternative binding modes [3]. Its moderate potency makes it suitable as a reference compound for validating high‑throughput screening assays, particularly when purine‑based inhibitors like allopurinol are used as comparators .

Cytotoxicity and Anticancer SAR Profiling of 7‑Azapteridines

Fervenulin is an essential comparator in SAR studies of 7‑azapteridine antibiotics. Its significantly lower cytotoxicity compared to toxoflavin (IC₅₀ 0.36–0.98 μM for toxoflavin vs. no published potent IC₅₀ for fervenulin) makes it the preferred non‑toxic control when investigating the structural determinants of toxoflavin’s mutagenicity and anticancer activity .

Natural Product Biosynthesis and Metabolic Engineering

The fervenulin biosynthetic gene cluster in *S. hiroshimensis* involves four N‑methyltransferases and a complex methylation cascade [4]. This system provides a platform for studying sequential N‑methyltransferase reactions and for engineering novel 7‑azapteridine derivatives through combinatorial biosynthesis. Fervenulin itself can be used as a standard for quantifying production titres in engineered strains.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fervenulin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.